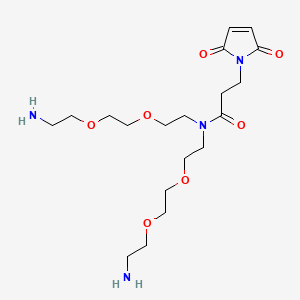

N-Mal-N-bis(PEG2-amine)

Vue d'ensemble

Description

N-Mal-N-bis(PEG2-amine) is a branched PEG derivative with a terminal maleimide group and two terminal amino groups . The maleimide group will react with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .

Synthesis Analysis

N-Mal-N-bis(PEG2-amine) is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Molecular Structure Analysis

The molecular formula of N-Mal-N-bis(PEG2-amine) is C19H34N4O7 . It has a molecular weight of 430.5 g/mol .Chemical Reactions Analysis

The maleimide group of N-Mal-N-bis(PEG2-amine) will react with a thiol group to form a covalent bond . This enables the connection of a biomolecule with a thiol . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .Physical And Chemical Properties Analysis

The molecular weight of N-Mal-N-bis(PEG2-amine) is 430.5 g/mol . Its molecular formula is C19H34N4O7 .Applications De Recherche Scientifique

Bacterial DNA Damage : N-Methyl-bis(3-mesyloxypropyl)amine hydrochloride, a related compound, has been shown to cause irreversible damage to bacterial DNA, particularly in Bacillus subtilis. This suggests potential applications in bacterial control or research (Shimi & Shoukry, 1975).

Biomedical Applications : Bis(maleidophenyl)-PEG2000, a compound similar to N-Mal-N-bis(PEG2-amine), has been used for intra-tetrameric cross-linking in hemoglobin, affecting its oxygen affinity and Bohr effect. This could be relevant for creating therapeutic hemoglobin variants (Manjula et al., 2000).

Synthesis and Material Science : The use of polyethylene glycol (PEG) in synthesis processes, such as in microwave-assisted synthesis of amine-bis(phenol) ligands, demonstrates the versatility of PEG-based compounds in creating various chemical structures (Kerton et al., 2008).

Drug Delivery Systems : Novel PEG-based dendrons have been studied for their potential in drug delivery, indicating the importance of PEG structures in creating efficient drug delivery systems (Berna et al., 2006).

Biodegradable Polymers in Biomedical Applications : The study of amphiphilic conetwork gels of poly(β-amino esters) and poly(amido amine), which include PEG-based polymers, highlights their use in controlled drug release and tissue engineering (Nutan et al., 2017).

PEGylation of Therapeutic Proteins : Research on mono-mal-PEG and bis-mal-PEG, which are used in PEGylation of proteins, underscores the significance of PEG-based compounds in enhancing the effectiveness of therapeutic proteins (Tang et al., 2012).

Green Chemistry Applications : The synthesis of novel bis-spirooxindoles in PEG-400 demonstrates the role of PEG in green chemistry, offering an environmentally friendly approach to chemical synthesis (Safari et al., 2017).

Prodrug System for Drug Delivery : A novel amino PEG prodrug system, which includes compounds similar to N-Mal-N-bis(PEG2-amine), has been designed for the controlled release of amino-containing drugs, peptides, and proteins, showcasing the utility of PEG in drug delivery systems (Greenwald et al., 2004).

Mécanisme D'action

Target of Action

N-Mal-N-bis(PEG2-amine) is a polyethylene glycol (PEG)-based linker compound commonly employed in the construction of proteolysis-targeting chimeras (PROTACs) . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC . The compound serves as a bridge, connecting the target protein to an E3 ubiquitin ligase .

Mode of Action

The compound works by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . It contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . This allows the compound to bring the target protein in close proximity to the E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway primarily affected by N-Mal-N-bis(PEG2-amine) is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking target proteins to E3 ubiquitin ligases, the compound facilitates the tagging of these proteins with ubiquitin molecules. These ubiquitin-tagged proteins are then recognized and degraded by the proteasome, a large protein complex responsible for protein degradation .

Pharmacokinetics

The pharmacokinetics of N-Mal-N-bis(PEG2-amine) are largely dependent on the specific PROTAC in which it is incorporated. The presence of the peg linker can improve the solubility of the compound, potentially enhancing its bioavailability .

Result of Action

The primary result of the action of N-Mal-N-bis(PEG2-amine) is the selective degradation of target proteins . By facilitating the ubiquitination and subsequent degradation of these proteins, the compound can alter cellular processes and potentially lead to therapeutic effects, depending on the specific proteins targeted.

Action Environment

The action of N-Mal-N-bis(PEG2-amine) can be influenced by various environmental factors. For instance, the pH of the environment can impact the reactivity of the compound, as the NHS ester group can react with primary amines very readily at pH 7-9 . Additionally, the presence of thiol groups in the environment can influence the compound’s action, as the maleimide group will react with a thiol group to form a covalent bond .

Safety and Hazards

In case of skin contact with N-Mal-N-bis(PEG2-amine), it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In case of eye contact, inhalation, or ingestion, similar precautions should be taken .

Orientations Futures

N-Mal-N-bis(PEG2-amine) is a promising compound in the field of bioconjugation. Its ability to form stable covalent bonds with thiol groups makes it a valuable tool in the synthesis of PROTACs . Future research may focus on exploring its potential in drug delivery and other biomedical applications .

Analyse Biochimique

Biochemical Properties

N-Mal-N-bis(PEG2-amine) plays a crucial role in biochemical reactions as a PROTAC linker . The maleimide group of N-Mal-N-bis(PEG2-amine) reacts with a thiol group to form a covalent bond, enabling the connection of a biomolecule with a thiol . The amino group is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc .

Cellular Effects

The cellular effects of N-Mal-N-bis(PEG2-amine) are primarily related to its role in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of N-Mal-N-bis(PEG2-amine) is based on its function as a PROTAC linker . The maleimide group of N-Mal-N-bis(PEG2-amine) forms a covalent bond with a thiol group, connecting a biomolecule with a thiol . This enables the formation of PROTACs, which can selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .

Propriétés

IUPAC Name |

N,N-bis[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34N4O7/c20-4-9-27-13-15-29-11-7-22(8-12-30-16-14-28-10-5-21)17(24)3-6-23-18(25)1-2-19(23)26/h1-2H,3-16,20-21H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRJJHWWUPLRREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)N(CCOCCOCCN)CCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

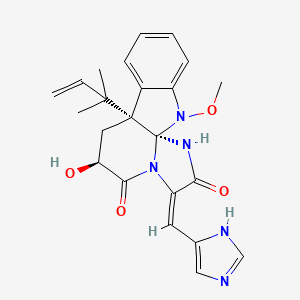

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-[(2~{r})-2-(2-Methoxyphenyl)-2-(Oxan-4-Yloxy)ethyl]-5-Methyl-6-(1,3-Oxazol-2-Yl)-2,4-Bis(Oxidanylidene)thieno[2,3-D]pyrimidin-3-Yl]-2-Methyl-Propanamide](/img/structure/B609511.png)

![5-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]-N-(1-methylsulfonylpiperidin-4-yl)-2-phenyl-1H-indol-7-amine](/img/structure/B609518.png)